REACTION_CXSMILES
|
C1(N2CC[O:9]CC2)CCCC=1.[OH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][C:14]=1[O:21][CH3:22].Cl.[CH:24]1[CH:29]=[CH:28][CH:27]=[CH:26]C=1>>[OH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[C:26]2[CH2:27][CH2:28][CH2:29][C:24]2=[O:9])=[CH:15][C:14]=1[O:21][CH3:22]
|
Name
|
|
Quantity
|
36.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCC1)N1CCOCC1
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=O)C=C1)OC
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
30 °C
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Type
|
CUSTOM
|
Details
|
After stirring for 2 h at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With reflux device
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under refluxing for 20 h
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the benzene layer was separated
|
Type
|
WASH
|
Details
|
washed with water to neutral, and
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Then the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove anhydrous sodium sulfate and benzene
|
Type
|
CUSTOM
|
Details
|
was recovered by evaporation under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled
|
Type
|
CUSTOM
|
Details
|
recrystallized in cyclohexan/ethanol
|
Type
|
CUSTOM
|
Details
|
to yield a light yellow flaky crystal product with a yield of 92.6%
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C2C(CCC2)=O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |